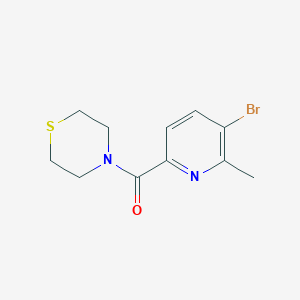

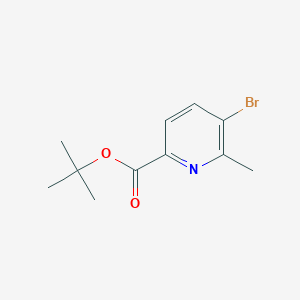

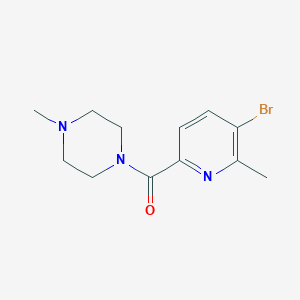

(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 2404733-80-6 . It has a molecular weight of 298.18 . The compound is solid in physical form . The IUPAC name for this compound is (5-bromo-6-methylpyridin-2-yl) (4-methylpiperazin-1-yl)methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 298.18 . The InChI code provides information about its molecular structure .科学研究应用

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound could serve as a precursor in the synthesis of various therapeutic agents. Its structural features, such as the bromo-substituted pyridine ring and the piperazine moiety, are commonly found in molecules with significant pharmacological activities . These include antitumor, antibacterial, and anti-inflammatory properties. The compound’s ability to undergo further functionalization makes it a valuable scaffold for developing new drugs.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, this compound can be utilized to construct complex heterocyclic structures that are prevalent in many biologically active molecules . Its reactivity towards nucleophilic substitution or coupling reactions can be exploited to introduce various substituents, aiding in the diversity-oriented synthesis of novel organic compounds.

Drug Discovery: Lead Compound Optimization

The compound’s molecular framework is conducive to lead optimization processes in drug discovery. By modifying its structure, researchers can enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds . This optimization is crucial for increasing the efficacy and reducing the toxicity of potential drug candidates.

Pharmacology: Study of Drug-Receptor Interactions

Pharmacologically, (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone could be instrumental in studying drug-receptor interactions . The piperazine ring, in particular, is known to interact with various neurotransmitter receptors, which could provide insights into the design of receptor-specific drugs.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound may act as an inhibitor for certain enzymes, thereby serving as a tool to understand enzymatic pathways and mechanisms . Its potential inhibitory activity could be harnessed to regulate biochemical processes that are pivotal in disease progression.

Chemical Engineering: Catalyst Design

From a chemical engineering perspective, the compound could be used in the design of catalysts for specific chemical reactions . Its structural components might facilitate the catalysis of reactions that are otherwise slow, providing a more efficient pathway for chemical transformations.

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and face thoroughly after handling .

属性

IUPAC Name |

(5-bromo-6-methylpyridin-2-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAWOQBEUGQFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)